molecular formula C9H10BrFO B8649346 1-(2-Bromoethoxymethyl)-4-fluorobenzene

1-(2-Bromoethoxymethyl)-4-fluorobenzene

Cat. No.: B8649346
M. Wt: 233.08 g/mol
InChI Key: DWAFYFOWJVITKG-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxymethyl)-4-fluorobenzene is an organic compound with the molecular formula C9H10BrFO. This compound is characterized by the presence of a benzene ring substituted with a 2-bromoethoxy group and a fluorine atom. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoethoxymethyl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzyl alcohol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethoxymethyl)-4-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromoethoxy group to an ethoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products

    Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include ethoxy-substituted benzene derivatives.

Scientific Research Applications

1-(2-Bromoethoxymethyl)-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein labeling.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethoxymethyl)-4-fluorobenzene involves its interaction with specific molecular targets. The bromoethoxy group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The fluorine atom can influence the compound’s reactivity and stability by affecting the electron density on the benzene ring.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-[(2-bromoethoxy)methyl]-4-methoxy-
  • Benzene, 1-bromo-2-methoxy-
  • Benzene, (2-bromoethoxy)-

Uniqueness

1-(2-Bromoethoxymethyl)-4-fluorobenzene is unique due to the presence of both a bromoethoxy group and a fluorine atom. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H10BrFO

Molecular Weight

233.08 g/mol

IUPAC Name

1-(2-bromoethoxymethyl)-4-fluorobenzene

InChI

InChI=1S/C9H10BrFO/c10-5-6-12-7-8-1-3-9(11)4-2-8/h1-4H,5-7H2

InChI Key

DWAFYFOWJVITKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COCCBr)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-bromosuccinimide (272 mg, 1.53 mmol) in DCM (2.5 mL) was added to resin-bound triphenylphosphine (510 mg, 1.53 mEquiv, Fluka) in DCM (2.5 mL), and the reaction was stirred at rt for 10 min. A solution of 2-{[(4-fluorophenyl)methyl]oxy}ethanol (122 mg, 0.717 mmol) in DCM (1.5 mL) was added to the reaction, and the residual alcohol was transferred with additional DCM (1.5 mL). The reaction vial was capped, wrapped in aluminum foil, and stirred at rt for 20 h. The reaction was filtered through a SPE cartridge (5 g silica) eluting with the following 10 mL fractions: DCM (fraction 1), 30% EtOAc/hexanes (fraction 2), and 50% EtOAc/hexanes (fraction 3) to give the title compound (80 mg, 48%). The product was characterized by 1H NMR (400 MHz) in CDCl3.
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
272 mg
Type
reactant
Reaction Step Two
Quantity
510 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
122 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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